molecular formula C11H9ClN2S B5775187 2-[(2-chlorobenzyl)thio]pyrimidine

2-[(2-chlorobenzyl)thio]pyrimidine

Cat. No. B5775187
M. Wt: 236.72 g/mol
InChI Key: XGSHCHRFKSYOKP-UHFFFAOYSA-N
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Description

2-[(2-chlorobenzyl)thio]pyrimidine is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrimidine family and is a derivative of 2-mercaptopyrimidine.

Scientific Research Applications

Nonlinear Optical Applications

2-[(2-chlorobenzyl)thio]pyrimidine derivatives show promise in the field of nonlinear optics (NLO). A study examining various phenyl pyrimidine derivatives, including compounds structurally similar to 2-[(2-chlorobenzyl)thio]pyrimidine, revealed significant NLO properties. These compounds, studied using density functional theory (DFT) and time-dependent DFT, demonstrated considerable NLO character, particularly for optoelectronic high-tech applications (Hussain et al., 2020).

Antimicrobial Activity

Pyrimidine derivatives have been noted for their antimicrobial activities. In one study, pyrimidine hydrazone derivatives were synthesized and evaluated for their antimicrobial efficacy against various pathogenic strains. These compounds, including those related to 2-[(2-chlorobenzyl)thio]pyrimidine, showed effectiveness against bacteria and fungi (Kaplancıklı et al., 2013).

Antioxidant Properties

Research into the antioxidant properties of pyrimidine derivatives has also been conducted. For instance, a study explored the antioxidant activity of various pyrimidine-thiones, related to 2-[(2-chlorobenzyl)thio]pyrimidine. These compounds were evaluated using several in vitro assays, including DPPH radical scavenging and Fe2+ chelating activities, demonstrating significant antioxidant potential (Taslimi et al., 2018).

Binding Properties with Metal Ions

Pyrimidine base pairs, including those similar to 2-[(2-chlorobenzyl)thio]pyrimidine, have been studied for their ability to capture metal ions. This capability is crucial in forming metal ion-mediated base pairs in DNA duplexes, which can be analyzed through various spectroscopic techniques. The study highlights the selective capture of Hg(II) and Ag(I) ions by thymine-thymine and cytosine-cytosine base pairs, respectively (Ono et al., 2011).

Pharmaceutical Research

Although detailed studies specific to 2-[(2-chlorobenzyl)thio]pyrimidine in pharmaceuticals weren't identified, pyrimidine derivatives, in general, are prominent in pharmaceutical research. They are key components in various therapeutic agents, demonstrating a wide range of biological activities such as antimicrobial, anticancer, and anti-inflammatory properties. The synthesis and pharmacological evaluation of these derivatives provide insights into their potential medical applications (Verma et al., 2020).

properties

IUPAC Name

2-[(2-chlorophenyl)methylsulfanyl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2S/c12-10-5-2-1-4-9(10)8-15-11-13-6-3-7-14-11/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSHCHRFKSYOKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2-Chlorobenzyl)thio]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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